5-bromo-2,9-dimethyl-1,10-phenanthroline
Overview
Description
5-bromo-2,9-dimethyl-1,10-phenanthroline is a chemical compound with the molecular formula C14H11BrN2. It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used as a ligand in coordination chemistry. The presence of bromine and methyl groups in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,9-dimethyl-1,10-phenanthroline typically involves the bromination of 2,9-dimethyl-1,10-phenanthroline. One common method includes dissolving 2,9-dimethyl-1,10-phenanthroline in a suitable solvent such as ethanol, followed by the addition of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,9-dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation Reactions: It acts as a ligand and forms complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Complexation: Metal salts like copper(II) sulfate or iron(II) chloride are commonly used to form metal-ligand complexes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Metal Complexes: Complexes such as [Cu(this compound)2]2+ are formed when reacted with metal ions.
Scientific Research Applications
5-bromo-2,9-dimethyl-1,10-phenanthroline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2,9-dimethyl-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,9-dimethyl-1,10-phenanthroline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-chloro-2,9-dimethyl-1,10-phenanthroline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-bromo-2,9-dimethyl-1,10-phenanthroline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form stable metal complexes. This makes it a versatile compound in both synthetic and applied chemistry .
Properties
IUPAC Name |
5-bromo-2,9-dimethyl-1,10-phenanthroline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXBIKBFITJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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